molecular formula C12H12F3NO2 B2696430 Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 1780803-68-0

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B2696430
CAS No.: 1780803-68-0
M. Wt: 259.228
InChI Key: KIUXEUXCTXRKMW-UHFFFAOYSA-N
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Description

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and its ability to influence the chemical and biological properties of the molecule. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and bioavailability of compounds .

Preparation Methods

The synthesis of Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through the use of carbon-centered radical intermediates .

Chemical Reactions Analysis

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of the compound to its target proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, such as enzymes and receptors. This interaction can result in the inhibition or activation of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds that contain the trifluoromethyl group. Some examples of similar compounds include:

The uniqueness of this compound lies in its tetrahydroisoquinoline scaffold, which provides additional structural complexity and potential biological activity compared to simpler trifluoromethyl-containing compounds. The presence of the trifluoromethyl group in this compound enhances its chemical and biological properties, making it a valuable molecule for various scientific research applications .

Properties

IUPAC Name

methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)9-6-16-5-8-7(9)3-2-4-10(8)12(13,14)15/h2-4,9,16H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUXEUXCTXRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=C1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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